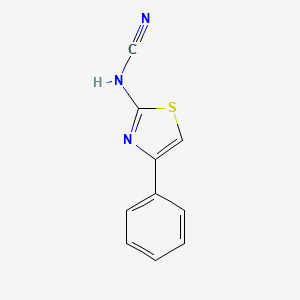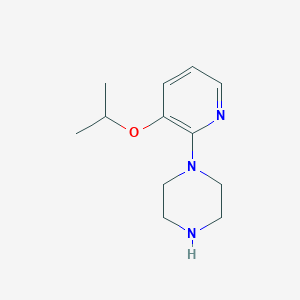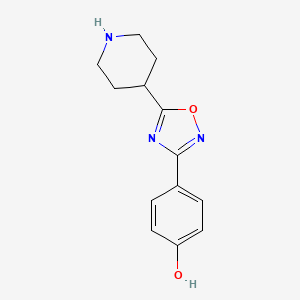
(4-Phenyl-1,3-thiazol-2-yl)cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanamide, (4-phenyl-2-thiazolyl)- is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound has a phenyl group attached to the thiazole ring, which can significantly influence its chemical properties and biological activities. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyanamide, (4-phenyl-2-thiazolyl)- can be achieved through various methods. One common approach involves the reaction of isothiocyanates with amines under mild conditions. The reaction typically proceeds through nucleophilic addition followed by desulfurization . Another method involves the cyanoacetylation of amines, where cyanoacetamides are formed by treating substituted aryl or heteryl amines with alkyl cyanoacetates .
Industrial Production Methods
Industrial production of cyanamide, (4-phenyl-2-thiazolyl)- often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process. For example, the use of iron-mediated desulfurization has been demonstrated to be an efficient method for the synthesis of substituted cyanamides .
Análisis De Reacciones Químicas
Types of Reactions
Cyanamide, (4-phenyl-2-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl and thiazole groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
Cyanamide, (4-phenyl-2-thiazolyl)- has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of cyanamide, (4-phenyl-2-thiazolyl)- involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes involved in metabolic processes, leading to its biological effects . For example, it has been shown to inhibit the activity of DNA gyrase, an enzyme essential for bacterial DNA replication . Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparación Con Compuestos Similares
Cyanamide, (4-phenyl-2-thiazolyl)- can be compared with other thiazole derivatives:
4-methyl-2-thiazolyl-cyanamide: Similar in structure but with a methyl group instead of a phenyl group.
2,4-disubstituted thiazoles: These compounds have various substituents at positions 2 and 4 of the thiazole ring, leading to different biological activities.
Thiazole-based Schiff bases: These compounds exhibit significant antibacterial and antioxidant activities.
The uniqueness of cyanamide, (4-phenyl-2-thiazolyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives.
Propiedades
Número CAS |
7709-52-6 |
|---|---|
Fórmula molecular |
C10H7N3S |
Peso molecular |
201.25 g/mol |
Nombre IUPAC |
(4-phenyl-1,3-thiazol-2-yl)cyanamide |
InChI |
InChI=1S/C10H7N3S/c11-7-12-10-13-9(6-14-10)8-4-2-1-3-5-8/h1-6H,(H,12,13) |
Clave InChI |
QNZWYNXWWQSXHK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CSC(=N2)NC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[1-[[1-[2-[[3-Methyl-1-[(4-methyl-2-oxochromen-6-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12115058.png)

![4-fluoro-2-methyl-N-{3-[(2-methylphenyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide](/img/structure/B12115081.png)

![N4,N4'-Bis(9,9-dimethyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B12115090.png)





![2-{[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12115112.png)
![9-(3-chlorophenyl)-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12115120.png)
![Piperidine, 4-[2-(2-ethoxyethoxy)ethyl]-](/img/structure/B12115125.png)
